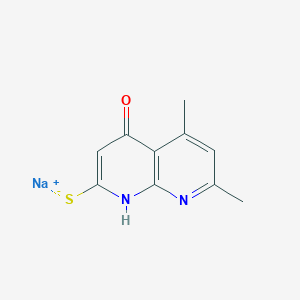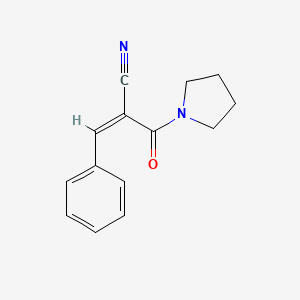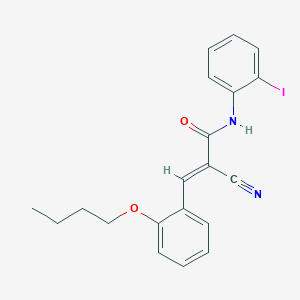
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in treating various diseases, including diabetes, obesity, and cancer. It has been shown to inhibit protein tyrosine phosphatase 1B (this compound), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. By inhibiting this compound, this compound can improve insulin sensitivity and reduce blood glucose levels.
Wirkmechanismus
The mechanism of action of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the inhibition of this compound. This compound is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose levels, and inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its specificity for this compound inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying insulin signaling and glucose homeostasis. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in treating diabetes, obesity, and cancer. Another direction is to develop more potent and selective this compound inhibitors based on the chemical structure of this compound. Additionally, future research could focus on identifying the molecular targets and pathways involved in the anti-inflammatory and antioxidant effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for this compound inhibition and minimal off-target effects make it a valuable tool for studying insulin signaling and glucose homeostasis. Further research is needed to fully understand its biochemical and physiological effects and to develop more potent and selective this compound inhibitors.
Synthesemethoden
The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves a multi-step process that includes the use of various reagents and catalysts. The synthesis method has been described in detail in several scientific publications, including the Journal of Organic Chemistry and Tetrahedron Letters.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O3/c18-13-3-1-2-4-14(13)20-17(21)12(9-19)7-11-5-6-15-16(8-11)23-10-22-15/h1-8H,10H2,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPBJPVJFUAWLA-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)


![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)
![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)
